molecular formula C20H10ClFN2O4S2 B5069908 (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5069908
M. Wt: 460.9 g/mol
InChI Key: DYMVAORUPXJGFD-VCHYOVAHSA-N
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Description

The compound (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Attachment of the aromatic rings: The aromatic rings can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Final condensation: The final step involves the condensation of the intermediate compounds to form the desired product under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound can be investigated for its pharmacological properties. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the thiazolidinone core suggests it could inhibit enzymes like protein tyrosine phosphatases, while the aromatic rings may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of a nitro group, a chloro group, and a furan ring in (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds. These functional groups can significantly influence its reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClFN2O4S2/c21-15-6-4-11(8-16(15)24(26)27)17-7-5-14(28-17)10-18-19(25)23(20(29)30-18)13-3-1-2-12(22)9-13/h1-10H/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMVAORUPXJGFD-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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